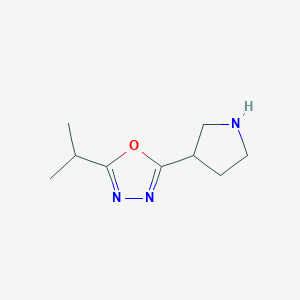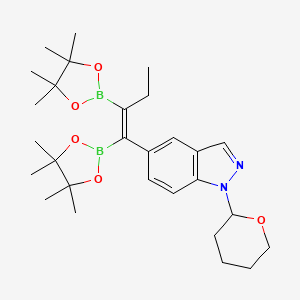![molecular formula C7H4BrN3O2 B12953520 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid typically involves the introduction of a bromine atom at the 7-position of the triazolopyridine ring. One common method involves the use of lithium derivatives to introduce bromine. For instance, the reaction of a lithium derivative with 1,2-dibromo-1,1,2,2-tetrachloroethane in a toluene solution can yield 7-bromotriazolopyridine with a yield of 70% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like 1,2-dibromo-1,1,2,2-tetrachloroethane for bromination, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like toluene and the use of catalysts or reagents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as electronic or photonic applications.
Mecanismo De Acción
The mechanism of action of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other triazolopyridine compounds. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazolopyridines, such as:
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
- [1,2,3]Triazolo[4,5-d]pyrimidine
Uniqueness
This structural feature distinguishes it from other triazolopyridines and can lead to different chemical and biological properties .
Propiedades
Fórmula molecular |
C7H4BrN3O2 |
|---|---|
Peso molecular |
242.03 g/mol |
Nombre IUPAC |
7-bromotriazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-1-2-4-6(7(12)13)9-10-11(4)5/h1-3H,(H,12,13) |
Clave InChI |
LYWBFULWOGWHKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=NN2C(=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)




![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)

![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)
